molecular formula C8H9BrN2O2 B1373203 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide CAS No. 1289059-55-7

5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide

Cat. No. B1373203
M. Wt: 245.07 g/mol
InChI Key: FFWMNAFOKQYOPG-UHFFFAOYSA-N
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Description

5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide is a chemical compound with the empirical formula C8H9BrN2O2 and a molecular weight of 245.07 . It is provided in solid form . The IUPAC name for this compound is 5-bromo-N-(2-hydroxyethyl)-2-pyridinecarboxamide .


Molecular Structure Analysis

The SMILES string for this compound is O=C(NCCO)C1=CC(Br)=CN=C1 . This indicates that the compound contains a pyridine ring with a bromine atom at the 5th position and a carboxamide group attached to the 2nd position of the ring. The nitrogen atom in the carboxamide group is further bonded to a 2-hydroxyethyl group .


Physical And Chemical Properties Analysis

5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide is a solid at room temperature .

Scientific Research Applications

Catalytic Applications in Medicinal Chemistry

5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide is recognized for its utility in the synthesis of pyranopyrimidine scaffolds, crucial precursors in medicinal and pharmaceutical domains. These scaffolds, particularly 5H-pyrano[2,3-d]pyrimidine, are extensively utilized due to their broad synthetic applications and bioavailability. Research emphasizes the role of diversified hybrid catalysts, such as organocatalysts, metal catalysts, and green solvents, in synthesizing these scaffolds through multicomponent reactions. The application of hybrid catalysts in the development of 5H-pyrano[2,3-d]pyrimidine scaffolds, showcasing their significance in lead molecule development for medicinal chemistry, has been a focal point in recent years (Parmar, Vala, & Patel, 2023).

Biomedical and Therapeutic Research

The compound is involved in diverse biomedical and therapeutic applications. Research indicates its relevance in synthesizing molecules with central nervous system (CNS) activity. Various heterocycles, including pyridine, are identified as crucial in forming compounds that potentially impact CNS disorders. The structural versatility of 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide, which allows it to engage in complex formation and interactions, plays a vital role in the development of CNS-acting drugs (Saganuwan, 2017).

Contribution to Organic Chemistry and Sensor Development

The compound's structural attributes contribute significantly to organic chemistry, particularly in designing optical sensors. Pyrimidine derivatives, a category to which 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide is closely related, are identified as promising candidates for optical sensor materials due to their capacity to form coordination and hydrogen bonds. This utility is evidenced in various pyrimidine-based optical sensors, highlighting the compound's relevance in sensor development and its broad medicinal applications (Jindal & Kaur, 2021).

properties

IUPAC Name

5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c9-6-1-2-7(11-5-6)8(13)10-3-4-12/h1-2,5,12H,3-4H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWMNAFOKQYOPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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